molecular formula C13H14N2OS B11791311 4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B11791311
M. Wt: 246.33 g/mol
InChI Key: LVYYJCCSTILEBP-UHFFFAOYSA-N
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Description

4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that contains both pyridine and thieno[3,2-c]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the formation of the thieno[3,2-c]pyridine core followed by the introduction of the pyridin-4-yloxy group. One common method involves the cyclization of a suitable precursor containing a thiophene ring and a pyridine ring under acidic or basic conditions. The reaction conditions may vary, but common reagents include strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the cyclization and coupling reactions. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce tetrahydro derivatives. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved can include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-4-yloxybenzamide: Contains a similar pyridin-4-yloxy group but differs in the core structure.

    Thieno[3,2-c]pyridine derivatives: Share the thieno[3,2-c]pyridine core but have different substituents.

Uniqueness

4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its combination of the pyridin-4-yloxy group and the thieno[3,2-c]pyridine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

4-(pyridin-4-yloxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C13H14N2OS/c1-5-14-6-2-10(1)16-9-12-11-4-8-17-13(11)3-7-15-12/h1-2,4-6,8,12,15H,3,7,9H2

InChI Key

LVYYJCCSTILEBP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)COC3=CC=NC=C3

Origin of Product

United States

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